![molecular formula C10H15ClF2N2O3S B2476517 1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride CAS No. 1856027-75-2](/img/structure/B2476517.png)
1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride, also known as DBCO-sulfo-OSu, is a chemical compound that is widely used in scientific research. It belongs to the group of bioorthogonal reagents that are used for labeling and detection of biomolecules. The compound has a unique structure that allows it to react specifically with azide groups in biomolecules, making it a powerful tool for bioconjugation and imaging studies.
Mechanism of Action
The mechanism of action of 1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chlorideSu is based on the cycloaddition reaction between the DBCO group and the azide group in biomolecules. This reaction is known as the copper-free click reaction and does not require the use of toxic or expensive reagents. The reaction is fast and efficient, allowing for the labeling of biomolecules in a short period of time. The resulting bioconjugates are stable and can be used for a variety of applications, including imaging and detection studies.
Biochemical and Physiological Effects:
1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chlorideSu is a synthetic compound that does not have any direct biochemical or physiological effects. Its use is limited to scientific research applications, and it is not intended for human or animal consumption. The compound is generally considered to be safe when used according to established protocols and guidelines.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chlorideSu is its specificity for azide groups in biomolecules. This allows for selective labeling and detection of biomolecules, reducing background noise and increasing the accuracy of results. The compound is also easy to use and does not require specialized equipment or training. However, there are some limitations to its use, including the need for optimization of reaction conditions and the potential for non-specific labeling in certain circumstances.
Future Directions
There are several future directions for the use of 1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chlorideSu in scientific research. One area of focus is the development of new bioconjugation strategies that can be used in vivo, allowing for the labeling and detection of biomolecules in living organisms. Another direction is the development of new imaging agents and diagnostics that can be used in clinical settings. Finally, there is a need for further optimization of reaction conditions and the development of new bioorthogonal reagents that can complement the properties of 1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chlorideSu.
Synthesis Methods
The synthesis of 1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chlorideSu involves a series of chemical reactions starting from commercially available chemicals. The first step involves the reaction of 2,2-difluoroethanol with butylamine to form the intermediate 2,2-difluoroethyl butyl carbamate. This intermediate is then reacted with pyrazole-4-sulfonyl chloride to form the desired product, 1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chlorideSu. The overall synthesis is a multi-step process that requires careful purification and characterization of the intermediate and final products.
Scientific Research Applications
1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chlorideSu has a wide range of applications in scientific research, particularly in the fields of biochemistry, molecular biology, and biotechnology. It is used as a bioorthogonal reagent for the labeling and detection of biomolecules such as proteins, nucleic acids, and carbohydrates. The compound reacts specifically with azide groups in biomolecules, allowing for selective and efficient labeling. This property has made it a popular tool for bioconjugation studies, including the development of new imaging agents and diagnostics.
properties
IUPAC Name |
1-butyl-3-(2,2-difluoroethoxymethyl)pyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClF2N2O3S/c1-2-3-4-15-5-9(19(11,16)17)8(14-15)6-18-7-10(12)13/h5,10H,2-4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKXNMARKCPULL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=N1)COCC(F)F)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClF2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride |
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